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Compound of Interest

Compound Name: Disperse Orange 13

Cat. No.: B1581431 Get Quote

Introduction
Disperse Orange 13 (C.I. 26080; CAS No. 6253-10-7) is a double azo dye characterized by its

lipophilic nature and low water solubility, properties that make it highly effective for dyeing

synthetic hydrophobic fibers such as polyester, polyamide, and cellulose acetate.[1] As a

member of the extensive class of azo dyes, which constitute the largest group of commercial

colorants, its toxicological profile is of significant interest to researchers, scientists, and

professionals in drug development and chemical safety assessment.[2][3] The potential for

human and environmental exposure, primarily through dermal contact with dyed textiles and

through industrial effluents, necessitates a thorough understanding of its toxicokinetics and

toxicodynamics.[4][5]

This guide provides a comprehensive technical overview of the toxicological profile of Disperse
Orange 13, synthesizing available data on its metabolism, genotoxicity, cytotoxicity, and skin

sensitization potential. In the absence of complete in vivo data for specific endpoints, this

document critically evaluates the implications of its metabolic pathways and draws upon data

from structurally related analogues to construct a robust hazard assessment.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of Disperse Orange 13 is

fundamental to interpreting its toxicological behavior, particularly its absorption, distribution,

metabolism, and excretion (ADME) profile.
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Property Value Source

Chemical Formula C₂₂H₁₆N₄O [2]

Molecular Weight 352.39 g/mol [2]

Appearance Reddish-brown powder [2]

Solubility

Sparingly soluble in water;

soluble in ethanol, acetone,

and benzene

[1]

Melting Point 149-153 °C [3]

Log Kow (Octanol-Water

Partition Coefficient)
High (indicative of lipophilicity) [1]

Toxicokinetics and Metabolism: The Reductive
Cleavage of the Azo Linkage
The toxicological activity of many azo dyes, including Disperse Orange 13, is intrinsically

linked to their metabolism.[6] The primary metabolic pathway for azo dyes is the reductive

cleavage of the azo bond (-N=N-).[1][6] This biotransformation can be catalyzed by

azoreductases produced by intestinal microorganisms under anaerobic conditions and by

hepatic enzymes in the liver.[1][3][6]

The reductive cleavage of Disperse Orange 13 is predicted to yield aromatic amines. Based

on its chemical structure, the expected primary metabolites are aniline and 4-amino-1-naphthol,

and subsequently p-aminophenol. The formation of these aromatic amines is a critical

activation step, as many are known to be more toxic and potentially carcinogenic than the

parent dye molecule.[6][7]
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Caption: Predicted metabolic pathway of Disperse Orange 13 via reductive cleavage.

Genotoxicity and Mutagenicity
In vitro studies have consistently demonstrated the genotoxic potential of Disperse Orange 13.

A study utilizing the Salmonella/microsome mutagenicity assay (Ames test) found that

Disperse Orange 13 induces frameshift mutations, with significantly greater responses

observed in Salmonella typhimurium strains TA98 and YG1041, which overproduce

nitroreductase and O-acetyltransferase.[8] This highlights the critical role of metabolic

activation in the mutagenicity of this dye.[8]

Furthermore, Disperse Orange 13 has been shown to increase the frequency of micronuclei in

both human lymphocytes and the human hepatoma cell line HepG2, indicating its potential to

cause chromosomal damage.[9] In the comet assay with HepG2 cells, the dye induced DNA

damage at concentrations ranging from 0.2 to 4.0 µg/mL.[8]

While direct in vivo genotoxicity data for Disperse Orange 13 is limited, the in vitro evidence

strongly suggests a genotoxic hazard. The formation of genotoxic aromatic amines upon

metabolic reduction is a well-established mechanism for many azo dyes.[6][7]

Hepatotoxicity and Cytotoxicity
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The liver is a primary target organ for the toxicity of many xenobiotics, including azo dyes, due

to its central role in metabolism. In vitro studies using HepG2 cells have provided insights into

the potential hepatotoxicity of Disperse Orange 13.

Exposure of HepG2 cells to Disperse Orange 13 resulted in a reduction in mitochondrial

activity, as measured by the MTT assay, and induced cytotoxicity.[10][11] Specifically, a study

demonstrated that Disperse Orange 13 decreased mitochondrial activity in HepG2 cells grown

in both monolayer and 3D cultures.[10] The compound also induced apoptosis in HepG2 cells

after 72 hours of exposure.[8]

Skin Sensitization and Irritation
Disperse dyes are a known cause of allergic contact dermatitis from textiles.[1] Disperse
Orange 13 is recognized as a skin sensitizer.[1][8] Its lipophilic nature and small molecular size

facilitate its absorption through the skin, where it can act as a hapten, forming complexes with

skin proteins and initiating an immune response.[1][12]

According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), Disperse Orange 13 is classified as causing skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).[2] While animal model data suggests it

may not be a primary skin irritant, good hygiene practices and the use of appropriate personal

protective equipment are recommended in occupational settings.[1]

Carcinogenicity
There are no specific in vivo carcinogenicity bioassays for Disperse Orange 13 reported in the

readily available scientific literature. However, the carcinogenic potential of azo dyes is a

significant concern, primarily due to their metabolic conversion to carcinogenic aromatic

amines.[6][7] For instance, the reduction of some azo dyes can release known human

carcinogens like benzidine.[1]

While Disperse Orange 13 does not release benzidine, its predicted metabolite, aniline, is

classified by the International Agency for Research on Cancer (IARC) as a Group 2A

carcinogen (probably carcinogenic to humans). The potential for Disperse Orange 13 to be

metabolized to a known animal carcinogen raises concerns about its own carcinogenic

potential following chronic exposure.
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Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of Disperse Orange 13 are not

currently available. The general lack of data for this endpoint is a significant knowledge gap.

Given the genotoxic potential of Disperse Orange 13, there is a theoretical concern for effects

on reproductive cells and developing organisms. However, without specific in vivo studies, a

definitive conclusion on its reproductive and developmental toxicity cannot be made.

Regulatory Status and Occupational Exposure
Limits
Disperse Orange 13 is listed on the Toxic Substances Control Act (TSCA) inventory in the

United States.[2] As per the GHS classification, it is considered a hazardous substance.[2]

Notably, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit

(PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit

Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH),

have been established for Disperse Orange 13.[13][14] In the absence of a specific OEL, it is

recommended that airborne concentrations of Disperse Orange 13 dust be maintained as low

as practically possible in occupational settings.[13]

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce

reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

Strain Selection: Utilize strains sensitive to frameshift mutagens (e.g., TA98) and base-pair

substitution mutagens. Include strains with varying levels of nitroreductase and O-

acetyltransferase activity to assess the role of metabolic activation.

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation

system (S9 fraction from induced rat liver).
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Plate Incorporation Method:

Prepare serial dilutions of Disperse Orange 13 in a suitable solvent (e.g., DMSO).

To molten top agar, add the bacterial culture, the test substance dilution (or control), and

with or without the S9 mix.

Pour the mixture onto minimal glucose agar plates.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A

substance is considered mutagenic if it produces a dose-dependent increase in the number

of revertants and/or a reproducible and significant increase at one or more concentrations

compared to the negative control.[15]

In Vitro Micronucleus Assay
Objective: To detect the genotoxic potential of a substance by assessing its ability to induce

micronuclei, which are small nuclei that form from chromosome fragments or whole

chromosomes that lag behind at anaphase during mitosis.

Methodology:

Cell Culture: Use a suitable cell line, such as human lymphocytes or HepG2 cells.

Exposure: Treat the cells with a range of concentrations of Disperse Orange 13, along with

positive and negative controls.

Cytochalasin B: Add cytochalasin B to the culture to block cytokinesis, resulting in

binucleated cells. This allows for the identification of cells that have completed one nuclear

division.

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with

appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a

microscope.
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Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated

cells indicates a positive result for clastogenic or aneugenic activity.[9]

In Vitro Genotoxicity Workflow
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Caption: Workflow for assessing the in vitro genotoxicity of Disperse Orange 13.

Conclusion
Disperse Orange 13 is a double azo dye with a toxicological profile characterized by in vitro

genotoxicity, cytotoxicity, and skin sensitization potential. The primary mechanism of its toxicity

is believed to be through metabolic activation via reductive cleavage of its azo bonds to form

potentially carcinogenic aromatic amines. While significant data gaps exist, particularly

concerning in vivo carcinogenicity and reproductive toxicity, the available evidence warrants a

cautious approach to its handling and exposure. Further research, including in vivo studies and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/24427655_The_azo_dyes_Disperse_Red_1_and_Disperse_Orange_1_increase_the_micronuclei_frequencies_in_human_lymphocytes_and_in_HepG2_cells
https://www.benchchem.com/product/b1581431?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581431?utm_src=pdf-body
https://www.benchchem.com/product/b1581431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a more detailed characterization of its metabolic fate, is necessary to provide a more complete

risk assessment for human health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metabolism of azo dyes: implication for detoxication and activation - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

4. In vitro and in vivo indications of the carcinogenicity and toxicity of food dyes - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. publications.iarc.who.int [publications.iarc.who.int]

6. researchgate.net [researchgate.net]

7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. Physiology and biochemistry of reduction of azo compounds by Shewanella strains
relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide
Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

13. datasheets.scbt.com [datasheets.scbt.com]

14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and
Health Administration [osha.gov]

15. sdc.org.uk [sdc.org.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1581431?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1935573/
https://pubmed.ncbi.nlm.nih.gov/1935573/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_the_Reductive_Cleavage_of_Azo_Dyes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5863238/
https://pubmed.ncbi.nlm.nih.gov/631937/
https://pubmed.ncbi.nlm.nih.gov/631937/
https://publications.iarc.who.int/_publications/media/download/1723/f22eca1f7a8b74f334567743c27607be1ea4c61e.pdf
https://www.researchgate.net/publication/372334346_Reductive_metabolism_of_azo_dyes_and_drugs_Toxicological_implications
https://pmc.ncbi.nlm.nih.gov/articles/PMC5870118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5870118/
https://www.researchgate.net/publication/277546425_Sensitization_to_disperse_dyes_in_a_patch_test_population_over_a_five-year_period
https://www.researchgate.net/publication/24427655_The_azo_dyes_Disperse_Red_1_and_Disperse_Orange_1_increase_the_micronuclei_frequencies_in_human_lymphocytes_and_in_HepG2_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938420/
https://www.researchgate.net/publication/327286000_In_Vivo_genotoxicity_of_a_commercial_CI_Disperse_Red_1_dye
https://pmc.ncbi.nlm.nih.gov/articles/PMC10872524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10872524/
https://datasheets.scbt.com/sc-214920.pdf
https://www.osha.gov/annotated-pels/table-z-1
https://www.osha.gov/annotated-pels/table-z-1
https://sdc.org.uk/wp-content/uploads/2022/06/2005RP076.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile
of Disperse Orange 13]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581431#toxicological-profile-of-disperse-orange-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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